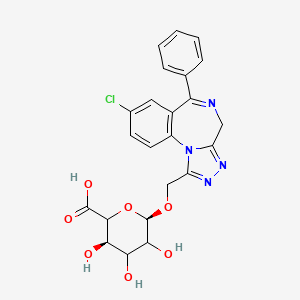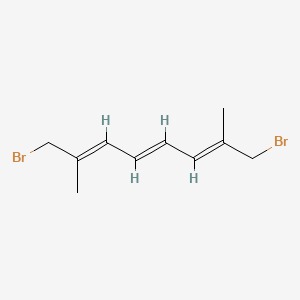
(2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is an organic compound with the molecular formula C10H14Br2 It is characterized by the presence of three conjugated double bonds and two bromine atoms at the terminal positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene typically involves the bromination of 2,7-dimethyl-2,4,6-octatriene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the terminal positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bonds into epoxides.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce epoxides or other oxygenated compounds.
Applications De Recherche Scientifique
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of brominated compounds with biological systems. It may serve as a model compound for investigating the effects of halogenation on biological activity.
Medicine: Research into the potential medicinal properties of brominated compounds includes exploring their use as antimicrobial or anticancer agents.
Industry: The compound’s reactivity and structural features make it useful in the development of new materials, such as polymers and advanced coatings.
Mécanisme D'action
The mechanism by which (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene exerts its effects depends on the specific context of its application. In chemical reactions, the presence of conjugated double bonds and bromine atoms influences its reactivity. The compound can participate in electrophilic addition and substitution reactions due to the electron-withdrawing nature of the bromine atoms. In biological systems, the bromine atoms may interact with biomolecules, potentially leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene: A similar compound without the conjugated double bonds.
2,7-Dimethyl-2,4,6-octatriene: The parent compound without bromine atoms.
1,8-Dichloro-2,7-dimethyl-2,4,6-octatriene: A compound with chlorine atoms instead of bromine.
Uniqueness
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is unique due to the presence of both conjugated double bonds and bromine atoms. This combination imparts distinct reactivity and properties compared to its analogs. The conjugated system allows for various chemical transformations, while the bromine atoms provide sites for further functionalization.
Propriétés
Formule moléculaire |
C10H14Br2 |
|---|---|
Poids moléculaire |
294.03 g/mol |
Nom IUPAC |
(2E,4E,6E)-1,8-dibromo-2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H14Br2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6H,7-8H2,1-2H3/b4-3+,9-5+,10-6+ |
Clé InChI |
SDFNLBAGUUMXTA-XLKYRCCQSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(\CBr)/C)/CBr |
SMILES canonique |
CC(=CC=CC=C(C)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


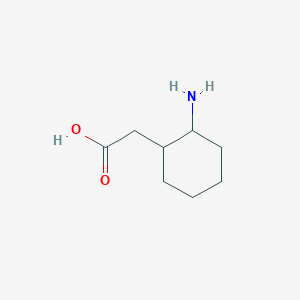
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

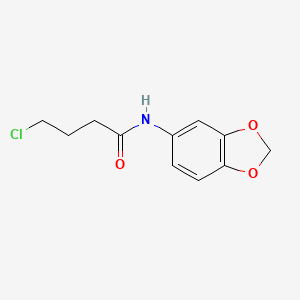
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
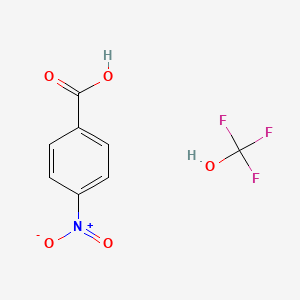
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
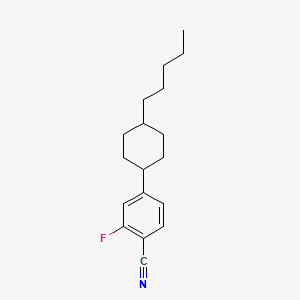

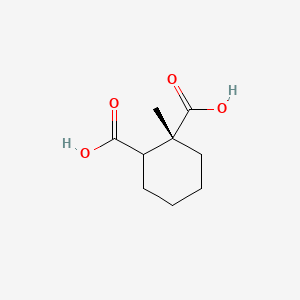
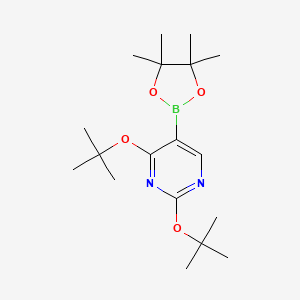
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
